N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide
Description
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide is a pyrido[2,3-d]pyrimidine derivative characterized by:
- Core structure: A fused pyridine-pyrimidine system with two oxo groups at positions 2 and 4.
- Substituents:
- An ethyl linker at the 3-position of the pyrido[2,3-d]pyrimidine core.
- A pentanamide side chain terminating in a 1,2-dithiolan-3-yl group, a cyclic disulfide moiety.
- Functional groups: Amide, dithiolane (disulfide), and pyrimidinedione.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-5-(dithiolan-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c22-14(6-2-1-4-12-7-11-25-26-12)18-9-10-21-16(23)13-5-3-8-19-15(13)20-17(21)24/h3,5,8,12-13H,1-2,4,6-7,9-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZKIDPNMQSDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCN2C(=O)C3C=CC=NC3=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such asAllopurinol , are known to target xanthine oxidase , an enzyme responsible for generating reactive oxygen species (ROS).
Mode of Action
Based on the similar structure to allopurinol, it might inhibit the activity of xanthine oxidase. This inhibition could potentially reduce the production of ROS, which are implicated in various diseases.
Biological Activity
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a pyrido[2,3-d]pyrimidine core known for its biological activity against various molecular targets.
Chemical Structure and Properties
- Molecular Formula : C18H22N4O3S2
- Molecular Weight : 402.52 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound can be summarized as follows:
- Inhibition of Enzymes : The compound is known to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, which is crucial for cell proliferation and survival .
- Cytotoxicity : Studies indicate that derivatives of pyrido[2,3-d]pyrimidines exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, certain derivatives have shown IC50 values in the low micromolar range (e.g., 0.57 μM for MCF-7 cells) .
Therapeutic Potential
The compound's structure suggests potential applications in treating various conditions:
- Antitumor Activity : The ability to inhibit DHFR positions this compound as a candidate for cancer therapy.
- Anti-inflammatory Effects : Pyrido[2,3-d]pyrimidine derivatives have shown promise in treating autoimmune diseases due to their immunosuppressive properties .
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of pyrido[2,3-d]pyrimidine derivatives:
Comparison with Similar Compounds
Core Structure Variations
Key Differences :
Side Chain and Functional Group Analysis
Key Insights :
Comparison :
Molecular Properties
Notable Trends:
- The target’s high sulfur content (14.47%) contrasts with nitrogen-rich analogs in and , suggesting distinct solubility and bioavailability profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
